molecular formula C17H15BrN2OS B10999064 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B10999064
M. Wt: 375.3 g/mol
InChI Key: OSOWOUUGODEDRK-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic indole acetamide derivative of significant interest in medicinal chemistry research. Compounds based on the indole acetamide scaffold have demonstrated a wide range of pharmacological activities in scientific studies, establishing this chemotype as a valuable template for drug discovery . Specifically, N-acetamide indole analogs have been identified as potent inhibitors of PfATP4, a P-type ATPase essential for sodium homeostasis in Plasmodium falciparum , and have shown promising asexual stage antimalarial activity alongside an ability to block parasite transmission to mosquitoes . Furthermore, structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been reported to inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2, with some candidates exhibiting efficacy in the low micromolar range . The bromo substituent on the indole ring is a common modification in drug discovery, often used to explore structure-activity relationships and optimize binding interactions with biological targets. This product is intended for research purposes, including but not limited to, in vitro assay development, structure-activity relationship (SAR) profiling, and hit-to-lead optimization campaigns. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C17H15BrN2OS/c1-22-15-4-2-3-14(10-15)19-17(21)11-20-8-7-12-9-13(18)5-6-16(12)20/h2-10H,11H2,1H3,(H,19,21)

InChI Key

OSOWOUUGODEDRK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

N-Boc Protection and Bromination

N-Boc-5-bromoindole serves as a key intermediate, synthesized by treating indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine), followed by bromination using N-bromosuccinimide (NBS) in chloroform at 0–25°C. The Boc group directs bromination to the 5-position due to steric and electronic effects.

Reaction Conditions:

  • Solvent: Chloroform or dichloromethane

  • Temperature: 0°C to room temperature (20–25°C)

  • Yield: 85–92%

Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane to yield 5-bromoindole.

Alkylation of Indole Nitrogen

The nitrogen atom of 5-bromoindole is alkylated with a bromoacetyl group to form 2-(5-bromo-1H-indol-1-yl)acetyl bromide.

Bromoacetylation via Anhydride Intermediate

Bromoacetic acid is converted to its symmetric anhydride using dicyclohexylcarbodiimide (DCC) in dichloromethane at 0°C. The anhydride reacts with 5-bromoindole in the presence of a base such as triethylamine (Et₃N) to form the acetylated product.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Catalyst: DCC (1.2 equiv.)

  • Temperature: 0°C for anhydride formation, 25°C for alkylation

  • Yield: 78–85%

Amide Coupling with 3-(Methylsulfanyl)aniline

The final step involves coupling 2-(5-bromo-1H-indol-1-yl)acetyl bromide with 3-(methylsulfanyl)aniline to form the target acetamide.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid intermediate (generated by hydrolysis of the acetyl bromide) for nucleophilic attack by the amine.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Coupling Agents: EDCI (1.5 equiv.), HOBt (1.5 equiv.)

  • Temperature: 25°C, 12–18 hours

  • Yield: 70–75%

Direct Aminolysis of Acetyl Bromide

Alternatively, the acetyl bromide intermediate reacts directly with 3-(methylsulfanyl)aniline in the presence of Et₃N to form the acetamide.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Et₃N (2.0 equiv.)

  • Temperature: 0°C to 25°C, 2–4 hours

  • Yield: 80–88%

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with gradients of petroleum ether (PE) and ethyl acetate (EtOAc). For example:

  • PE/EtOAC Ratio: 2:1 to 20:1

  • Purity Post-Purification: >95% (HPLC)

Crystallization

Recrystallization in ethanol/water (95:5) yields colorless crystals suitable for X-ray diffraction analysis.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Key peaks include δ 7.75 (d, J = 8.2 Hz, indole H-4), 7.49 (dd, J = 9.1, 5.0 Hz, aniline H-2), and 2.50 (s, SCH₃).

  • ESI–MS: [M+H]⁺ calculated for C₁₇H₁₄BrN₂OS⁺: 397.0; found: 397.1.

Optimization Strategies

Solvent Screening

Comparative studies show that dichloromethane and THF provide higher yields (~85%) than polar aprotic solvents like DMF (~70%) due to better solubility of intermediates.

Ultrasound Irradiation

Sonication at 40°C reduces reaction times by 50% (e.g., amide coupling completes in 4 hours vs. 8 hours conventionally).

Temperature Control

Maintaining temperatures below 30°C prevents decomposition of the bromoacetyl intermediate.

Industrial-Scale Production

Continuous Flow Systems

Microreactors enable rapid mixing and heat transfer, improving safety and yield for bromination and coupling steps.

Automated Chromatography

Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% during purification.

Challenges and Solutions

Regioselectivity in Bromination

Using Boc protection ensures >95% selectivity for the 5-position over the 4- or 6-positions.

Stability of Methylsulfanyl Group

The thioether moiety is susceptible to oxidation; reactions are conducted under nitrogen to preserve integrity .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dimethylformamide)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: De-brominated indole derivative

    Substitution: Substituted indole derivatives with various functional groups

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, which are critical pathogens in clinical settings.

Table 1: Antimicrobial Activity of 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 μg/mL
Escherichia coli5.00 μg/mL
Candida albicans4.50 μg/mL

These results indicate that the compound has promising potential as an antimicrobial agent, especially against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Potential

The indole structure is known for its anticancer properties, and studies suggest that this compound may modulate various biochemical pathways involved in cancer progression. Research has shown that it can interact with specific enzymes and receptors implicated in tumor growth.

Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of several indole derivatives, 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide demonstrated significant inhibition of cell proliferation in human cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity or selectivity. For instance, varying the substituents on the phenyl ring can lead to derivatives with improved potency against specific pathogens or cancer cells.

Table 2: Synthetic Routes for Derivatives of 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

StepReaction TypeYield (%)
1Bromination85
2Acetamide Formation78
3Methylsulfanylation90

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety and the phenylacetamide group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The position of substituents on the indole ring (e.g., 5-bromo vs. 4-methoxy) significantly alters electronic properties. Bromine’s electron-withdrawing nature may reduce electron density at the indole nitrogen, affecting hydrogen bonding .
  • Acetamide Modifications : The 3-(methylsulfanyl)phenyl group in the target compound contrasts with N-hydroxy or furylmethyl groups in analogs, influencing solubility and target selectivity .
  • Heterocyclic Additions : Compounds incorporating oxadiazole rings (e.g., ) exhibit enhanced metabolic stability compared to plain acetamides, though synthetic complexity increases.

Spectroscopic and Analytical Data

  • Mass Spectrometry (MS): Bromine’s isotopic signature (1:1 ratio for M⁺ and M+2 peaks) would distinguish the target compound from non-halogenated analogs .
  • NMR Spectroscopy : The 5-bromo substituent would deshield adjacent protons (e.g., H-4 and H-6 on the indole ring), producing distinct splitting patterns vs. methoxy or formyl analogs .

Biological Activity

2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound belonging to the indole derivative class. Its unique structure, featuring a brominated indole moiety and a methylsulfanyl substituent, positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H15BrN2OS
  • Molecular Weight : 375.3 g/mol
  • CAS Number : 738611-93-3

The compound's structure is characterized by the presence of a bromine atom and a methylsulfanyl group, which are believed to enhance its reactivity and biological activity compared to other indole derivatives .

Antimicrobial Properties

Research indicates that 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA was reported at 0.98 μg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies suggest that it selectively suppresses the growth of cancer cell lines while having minimal effects on non-tumor cells. For instance, in vitro assays revealed that it exhibited cytotoxic effects against A549 lung cancer cells with an IC50 value indicating effective growth inhibition. Detailed studies using molecular docking techniques have suggested that the compound may interact with specific enzymes and receptors involved in cancer progression .

The mechanisms through which 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The brominated indole structure may facilitate interactions with biological targets due to its electron-withdrawing properties.
  • The methylsulfanyl group could enhance binding affinity to certain receptors or enzymes, potentially modulating signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

A selection of studies has been conducted to explore the biological activity of this compound:

StudyFindings
Study 1 Evaluated antimicrobial activity against MRSA; MIC = 0.98 μg/mL .
Study 2 Investigated anticancer properties on A549 cells; demonstrated significant cytotoxicity with IC50 values indicating effective inhibition.
Study 3 Molecular docking studies suggested potential interactions with enzymes involved in cancer metabolism .

Q & A

Basic: What are the established synthetic routes for 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of the indole precursor at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) .
  • Step 2 : Coupling the brominated indole with 3-(methylsulfanyl)phenylamine via nucleophilic substitution or amide bond formation. This step often employs coupling agents like EDCI/HOBt in anhydrous DMF or THF .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
    Optimization : Yield and purity depend on precise temperature control (e.g., 0–5°C for bromination), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents. Reaction progress is monitored using TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH, methylsulfanyl group) and confirms regioselectivity of bromination .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ expected at m/z 403.02 for C₁₇H₁₄BrN₂OS) .
  • IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, indole N-H ~3400 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure if single crystals are obtainable .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts, which are compared to experimental values to validate structural assignments .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) using correction factors .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-bromoindole analogs) to identify substituent-specific trends .

Advanced: What strategies are employed to determine the binding affinity and selectivity of this compound towards biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time interactions with immobilized enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding .
  • Molecular Docking : Uses software like AutoDock to predict binding modes and key residues (e.g., hydrophobic interactions with the methylsulfanyl group) .

Basic: What initial biological screening assays are recommended to evaluate the compound's potential therapeutic applications?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays .
  • Antimicrobial Activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced: How does the substitution pattern influence the compound's reactivity and bioactivity compared to analogs?

  • Bromine at Position 5 : Enhances electrophilicity for nucleophilic aromatic substitution and may improve binding to hydrophobic enzyme pockets .
  • Methylsulfanyl Group : Increases lipophilicity (logP ~3.5), impacting membrane permeability. Replacing it with polar groups (e.g., -OH) reduces activity in hydrophobic environments .
  • Comparison to Analogs : 4-Bromoindole derivatives () show reduced steric hindrance but lower electronic effects, affecting target selectivity.

Advanced: What are the critical considerations in designing SAR studies for this acetamide derivative?

  • Systematic Substitution : Replace bromine with Cl/F or modify the methylsulfanyl group to assess electronic/steric effects .
  • In Vivo Correlation : Pair in vitro assays (e.g., enzyme inhibition) with pharmacokinetic studies (e.g., bioavailability in rodent models) .
  • Metabolic Stability : Evaluate susceptibility to cytochrome P450 oxidation using liver microsomes .

Basic: What are the common impurities or by-products formed during synthesis, and how are they identified and mitigated?

  • Impurities : Unreacted bromoindole precursors or over-brominated products. Detectable via HPLC retention time shifts .
  • By-Products : Di-acetamide derivatives from excess coupling agents. Mitigated by stoichiometric control of reactants .
  • Mitigation : Use scavenger resins (e.g., trisamine for bromide removal) or gradient elution in purification .

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